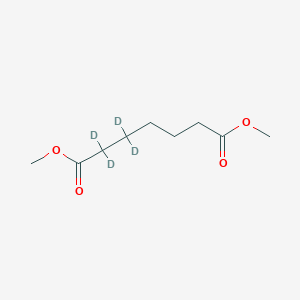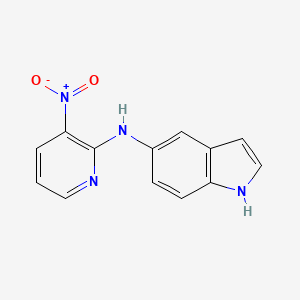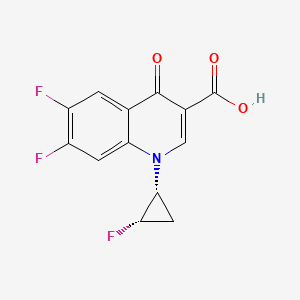
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated phenols.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is widely used in scientific research due to its versatile reactivity. Some applications include:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability compared to its methyl and ethyl ester counterparts.
Propriétés
Numéro CAS |
114643-30-0 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26434 |
Synonymes |
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)


![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)


